5-butylindoline
Description
5-Butylindoline is a heterocyclic organic compound derived from indoline, a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The "5-butyl" designation indicates a four-carbon alkyl chain substituent at the 5-position of the indoline backbone.
Indoline derivatives are widely explored in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules. For instance, substituted indolines are precursors to serotonin receptor modulators and kinase inhibitors . However, specific data on this compound’s synthesis, physicochemical properties (e.g., melting point, solubility), and applications remain sparse in publicly available literature, highlighting a need for further experimental characterization.
Properties
CAS No. |
67932-67-6 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butylindoline can be achieved through several methods. One common method involves the reaction of 5-bromoindoline with butylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Butylindoline undergoes various types of chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 5-butylindole, a compound with potential biological activity.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: 5-Butylindole
Reduction: this compound amine derivative
Substitution: Various substituted indoline derivatives
Scientific Research Applications
5-Butylindoline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 5-butylindoline involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target molecules .
Comparison with Similar Compounds
Functional Implications :
- Solubility : Longer alkyl chains typically reduce aqueous solubility, which may limit applications in aqueous-phase reactions or drug formulations .
| Property | This compound (Hypothetical) | 5-Pentylindoline (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₂H₁₇N | C₁₃H₁₉N |
| Molecular Weight (g/mol) | 175.27 | 189.30 |
| logP (Predicted) | ~3.5 | ~4.0 |
5-Phenylindoline
Structural Similarities and Differences :
Replacing the butyl group with a phenyl ring introduces aromaticity, altering electronic properties and steric bulk.
Functional Implications :
- Electronic Effects : The phenyl group’s electron-withdrawing nature may reduce the basicity of the indoline nitrogen, affecting reactivity in acid-base reactions .
| Property | This compound (Hypothetical) | 5-Phenylindoline (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₂H₁₇N | C₁₄H₁₃N |
| Molecular Weight (g/mol) | 175.27 | 195.26 |
| logP (Predicted) | ~3.5 | ~2.8 |
Challenges in Comparative Analysis
The scarcity of experimental data for this compound and its analogs necessitates reliance on computational predictions (e.g., logP) and extrapolation from structurally related compounds. For example:
- Analytical Limitations : Chemical analysis of alkyl-substituted indolines may require advanced techniques like HPLC-MS or NMR to resolve subtle structural differences, which can be costly and technically demanding .
- Synthetic Complexity : Introducing alkyl or aryl groups at the 5-position often requires regioselective functionalization, which may involve multi-step syntheses or catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
